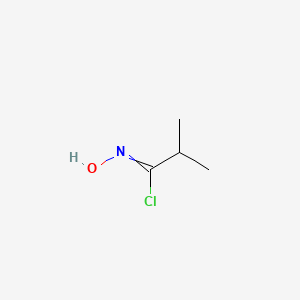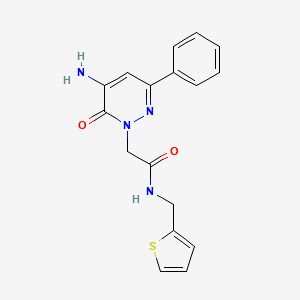
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of DNA synthesis and cell proliferation. It has been found to target the topoisomerase II enzyme, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide. One potential direction is the development of novel derivatives with improved efficacy and selectivity. Another direction is the investigation of its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to determine its mechanism of action and potential applications in other fields of research.
In conclusion, this compound is a synthetic compound with potential applications in cancer therapy and other fields of research. Its selective targeting of cancer cells and low toxicity towards normal cells make it a promising candidate for further investigation. Future research directions include the development of novel derivatives, investigation of its potential as a radiosensitizer, and determination of its mechanism of action and potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 5-amino-3-phenylpyridazine-6-one with thiophene-2-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methyl acetamide to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has shown promising results in inhibiting the growth of drug-resistant cancer cells.
Propiedades
IUPAC Name |
2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQHHURAGMWSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
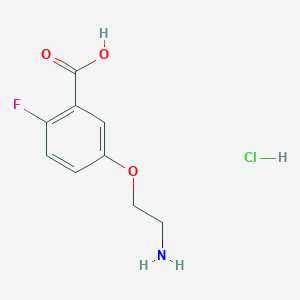
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
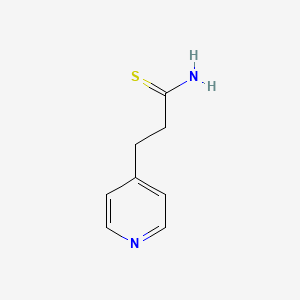
![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2583375.png)
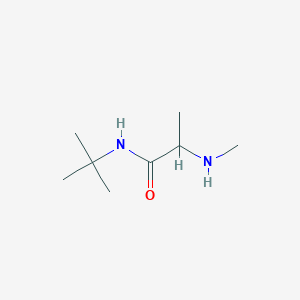

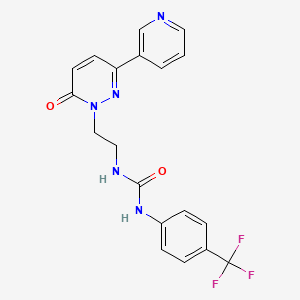
![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)

